![molecular formula C23H22N4O3 B2512582 9-(3-Ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-on CAS No. 534589-27-0](/img/structure/B2512582.png)
9-(3-Ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsaktivität
Die Suche nach neuartigen Antikrebsmitteln ist unerbittlich, und Oprea1_399371 hat die Aufmerksamkeit von Forschern auf sich gezogen. Seine strukturellen Merkmale machen es zu einem vielversprechenden Kandidaten für die Hemmung des Wachstums von Krebszellen. Studien haben sein Potenzial gegen verschiedene Krebszelllinien gezeigt, darunter adenokarzinomatöse humane alveoläre basale Epithelzellen (A549), Brustkrebszellen (MCF7) und humane Ovarialkarzinomzellen . Weitere Untersuchungen sind erforderlich, um seinen genauen Wirkmechanismus aufzudecken und seine Wirksamkeit zu optimieren.
In-silico-Pharmakokinetik und Molekülmodellierungsstudien
Rechnerische Ansätze spielen eine entscheidende Rolle bei der Medikamentenentwicklung. Forscher haben In-silico-Studien durchgeführt, um die Pharmakokinetik von Oprea1_399371 zu verstehen und seine Wechselwirkungen mit biologischen Zielstrukturen vorherzusagen. Diese Erkenntnisse dienen als Leitfaden für weitere experimentelle Arbeiten.
Zusammenfassend lässt sich sagen, dass die vielseitigen pharmakologischen Eigenschaften von Oprea1_399371 es zu einer spannenden Verbindung für die Medikamentenentwicklung machen. Forscher erforschen weiterhin sein Potenzial, um gezielte Therapien für eine Reihe von Krankheiten zu entwickeln. 🌟
Wirkmechanismus
Target of action
The targets of these classes of compounds can vary widely depending on the specific substituents on the triazoloquinazoline ring system . Some compounds in these classes have been studied for their potential as inhibitors of various enzymes, such as carbonic anhydrase and cholinesterase .
Mode of action
The mode of action of these compounds typically involves binding to the active site of their target enzyme, inhibiting the enzyme’s activity . The specific interactions between the compound and the enzyme can depend on the structure of the compound and the enzyme.
Biochemical pathways
The biochemical pathways affected by these compounds can depend on their specific targets. For example, if a compound is an inhibitor of carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body .
Pharmacokinetics
The ADME properties of these compounds can depend on their specific structures. Some compounds in these classes have been found to have good bioavailability and stability .
Result of action
The molecular and cellular effects of these compounds can depend on their specific targets and modes of action. For example, inhibition of an enzyme could lead to changes in the levels of the enzyme’s substrates and products .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of these compounds .
Biologische Aktivität
The compound 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines characterized by a complex structure that confers unique biological properties. Its molecular formula is C_{19}H_{18N_4O and it features a triazole ring fused with a quinazoline moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
MCF-7 | 12.5 | Cell cycle arrest at G1 phase |
A375 | 10.3 | Inhibition of mitochondrial function |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties . It has been tested against a range of bacterial strains and has shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These results indicate its potential as an antimicrobial agent.
Anti-inflammatory Effects
Additionally, the compound demonstrates anti-inflammatory activity , which has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. It significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : The compound has been identified as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to increased caspase activity.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production which contributes to its anticancer activity.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours compared to control groups.
- In Vivo Models : In mouse models bearing tumor xenografts, administration of the compound resulted in reduced tumor size and improved survival rates.
Eigenschaften
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-19-13-15(11-12-17(19)28)21-20-16(9-6-10-18(20)29)24-23-25-22(26-27(21)23)14-7-4-3-5-8-14/h3-5,7-8,11-13,21,28H,2,6,9-10H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRSLQAOVWEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.